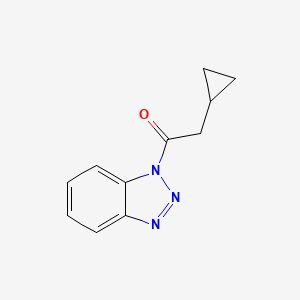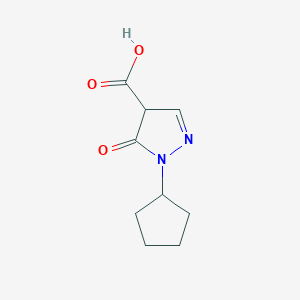![molecular formula C11H9NO3S B12858405 3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a methylthio group and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The acrylic acid moiety can be introduced through a subsequent reaction with an appropriate acrylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The acrylic acid moiety can be reduced to the corresponding propionic acid derivative.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Propionic acid derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Aplicaciones Científicas De Investigación
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The benzoxazole ring can engage in π-π stacking interactions, while the acrylic acid moiety can form hydrogen bonds with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid: Similar structure but with the acrylic acid moiety at a different position.
2-(Methylthio)benzoxazole: Lacks the acrylic acid moiety.
Benzoxazole-4-carboxylic acid: Lacks the methylthio group.
Uniqueness
3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid is unique due to the combination of the benzoxazole ring, methylthio group, and acrylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C11H9NO3S |
|---|---|
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
(E)-3-(2-methylsulfanyl-1,3-benzoxazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-11-12-10-7(5-6-9(13)14)3-2-4-8(10)15-11/h2-6H,1H3,(H,13,14)/b6-5+ |
Clave InChI |
PMEDUCXJRZDFPG-AATRIKPKSA-N |
SMILES isomérico |
CSC1=NC2=C(C=CC=C2O1)/C=C/C(=O)O |
SMILES canónico |
CSC1=NC2=C(C=CC=C2O1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide](/img/structure/B12858345.png)
![5-Fluoro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B12858352.png)






![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)

![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
